molecular formula C10H8F4O2 B1343171 3-(2,2,3,3-Tetrafluoropropoxy)benzaldehyde

3-(2,2,3,3-Tetrafluoropropoxy)benzaldehyde

Cat. No. B1343171
M. Wt: 236.16 g/mol
InChI Key: NXXGZNXPUZNCGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07157488B2

Procedure details

Combine 3-(2,2,3,3-tetrafluoropropoxy)tosylate (200 g, 0.664 mol), 3-hydroxybenzaldehyde (101.7 g, 0.833 mol), dimethylformamide (1.5 L) and powdered potassium carbonate (192 g). Heat under stirring at 92° C. for about 22 h. Cool the reaction mixture to 40° C., pour over ice-water and extract with ethyl acetate. Combine organic phases, wash with 1 N sodium hydroxide (1 L and 0.5 L) and then a solution of saturated sodium hydrogen carbonate, dry over magnesium sulfate, filter, evaporate to dryness to provide a oily residue. Distill the oily residue under reduced pressure in a Claisen flask to give a first fraction of the title compound: bp 108–110° C. under 0.4–0.5 mmHg and a second fraction at 110–111° C. under 0.4–0.5 mmHg.
Name
3-(2,2,3,3-tetrafluoropropoxy)tosylate
Quantity
200 g
Type
reactant
Reaction Step One
Quantity
101.7 g
Type
reactant
Reaction Step Two
Quantity
192 g
Type
reactant
Reaction Step Three
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
1.5 L
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:19])([CH:16]([F:18])[F:17])[CH2:3][O:4][C:5]1[CH:6]=[C:7]([CH:12]=[CH:13][C:14]=1C)S([O-])(=O)=O.[OH:20][C:21]1C=C(C=CC=1)C=O.C(=O)([O-])[O-].[K+].[K+]>CN(C)C=O>[F:19][C:2]([F:1])([CH:16]([F:17])[F:18])[CH2:3][O:4][C:5]1[CH:6]=[C:7]([CH:12]=[CH:13][CH:14]=1)[CH:21]=[O:20] |f:2.3.4|

Inputs

Step One
Name
3-(2,2,3,3-tetrafluoropropoxy)tosylate
Quantity
200 g
Type
reactant
Smiles
FC(COC=1C=C(S(=O)(=O)[O-])C=CC1C)(C(F)F)F
Step Two
Name
Quantity
101.7 g
Type
reactant
Smiles
OC=1C=C(C=O)C=CC1
Step Three
Name
Quantity
192 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Four
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
1.5 L
Type
solvent
Smiles
CN(C=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
92 °C
Stirring
Type
CUSTOM
Details
under stirring at 92° C. for about 22 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
Heat
TEMPERATURE
Type
TEMPERATURE
Details
Cool the reaction mixture to 40° C.
EXTRACTION
Type
EXTRACTION
Details
extract with ethyl acetate
WASH
Type
WASH
Details
Combine organic phases, wash with 1 N sodium hydroxide (1 L and 0.5 L)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
a solution of saturated sodium hydrogen carbonate, dry over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filter
CUSTOM
Type
CUSTOM
Details
evaporate to dryness
CUSTOM
Type
CUSTOM
Details
to provide a oily residue
DISTILLATION
Type
DISTILLATION
Details
Distill the oily residue under reduced pressure in a Claisen flask

Outcomes

Product
Details
Reaction Time
22 h
Name
Type
product
Smiles
FC(COC=1C=C(C=O)C=CC1)(C(F)F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.